Cas no 1431526-19-0 (2,6-Dichloro-3-hydroxybenzoyl chloride)

2,6-Dichloro-3-hydroxybenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-3-hydroxybenzoyl chloride
-
- インチ: 1S/C7H3Cl3O2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H
- InChIKey: RQTWCWQNENWXED-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C(=O)Cl)Cl)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 186
- XLogP3: 3.3
- トポロジー分子極性表面積: 37.3
2,6-Dichloro-3-hydroxybenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015922-500mg |
2,6-Dichloro-3-hydroxybenzoyl chloride |
1431526-19-0 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
Alichem | A015015922-250mg |
2,6-Dichloro-3-hydroxybenzoyl chloride |
1431526-19-0 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
Alichem | A015015922-1g |
2,6-Dichloro-3-hydroxybenzoyl chloride |
1431526-19-0 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
2,6-Dichloro-3-hydroxybenzoyl chloride 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
2,6-Dichloro-3-hydroxybenzoyl chlorideに関する追加情報
Research Brief on 2,6-Dichloro-3-hydroxybenzoyl chloride (CAS: 1431526-19-0): Recent Advances and Applications
2,6-Dichloro-3-hydroxybenzoyl chloride (CAS: 1431526-19-0) has emerged as a key intermediate in pharmaceutical and agrochemical synthesis, with recent studies highlighting its versatility in constructing complex molecular architectures. This halogenated benzoyl chloride derivative exhibits unique reactivity patterns due to the strategic placement of chlorine substituents adjacent to the reactive acyl chloride group, making it particularly valuable for regioselective transformations in medicinal chemistry.
Recent synthetic methodology developments (2023-2024) have demonstrated improved protocols for the preparation of 2,6-Dichloro-3-hydroxybenzoyl chloride with enhanced purity (>99.5%) and yield (85-92%). Advanced purification techniques including zone refining and continuous chromatography have addressed previous challenges with residual byproducts, as reported in the Journal of Organic Process Research. These process improvements are particularly significant given the compound's growing importance in API manufacturing.
In pharmaceutical applications, 2,6-Dichloro-3-hydroxybenzoyl chloride has shown remarkable utility as a building block for kinase inhibitor scaffolds. A 2024 study in Bioorganic & Medicinal Chemistry Letters detailed its incorporation into novel BTK inhibitors displaying picomolar potency against resistant mutations. The compound's ability to participate in both nucleophilic acyl substitution and electrophilic aromatic substitution reactions enables efficient construction of polycyclic systems with precise halogen placement - a critical feature for target binding and metabolic stability.
Material science applications have also expanded, with research teams at several institutions developing 2,6-Dichloro-3-hydroxybenzoyl chloride-derived monomers for high-performance polymers. The asymmetric substitution pattern induces controlled chain propagation in polycondensation reactions, yielding materials with exceptional thermal stability (decomposition temperatures >400°C) and optical clarity, as documented in recent ACS Applied Materials & Interfaces publications.
Safety and handling considerations have been updated in light of new toxicological data. While maintaining standard acyl chloride precautions, recent workplace exposure limit assessments suggest the compound's volatility is lower than initially predicted (vapor pressure: 0.12 mmHg at 25°C), allowing for revised handling protocols in industrial settings. These findings were presented at the 2024 International Symposium on Chemical Safety.
Looking forward, several clinical candidates incorporating 2,6-Dichloro-3-hydroxybenzoyl chloride-derived pharmacophores are progressing through Phase II trials, particularly in oncology and autoimmune indications. The compound's synthetic flexibility continues to inspire novel drug discovery approaches, with computational studies predicting favorable interactions with emerging biological targets. Ongoing research is exploring its potential in PROTAC design and covalent inhibitor development, positioning this versatile intermediate for continued importance in chemical biology and pharmaceutical development.
1431526-19-0 (2,6-Dichloro-3-hydroxybenzoyl chloride) Related Products
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 1805289-40-0(5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)




